Phosphorus pentoxide

Descripción general

Descripción

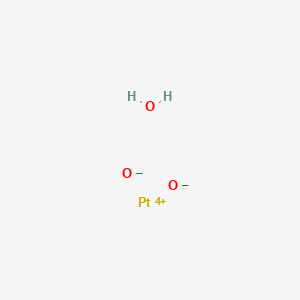

Phosphorus pentoxide is a chemical compound with the molecular formula P4O10 . It is a white crystalline solid and is the anhydride of phosphoric acid . It is a powerful desiccant and dehydrating agent .

Synthesis Analysis

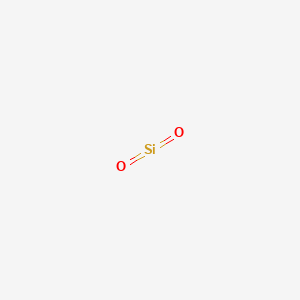

This compound can be prepared by reacting phosphorus with air . It is commonly used as a dehydrating and condensing agent in organic synthesis .Molecular Structure Analysis

This compound exists in at least four forms or polymorphs . In the most stable form, it takes on a hexagonal crystal structure . Phosphorus atoms in this structure are connected to four oxygen atoms, forming a 3-dimensional network of P4O10 tetrahedrons .Chemical Reactions Analysis

This compound undergoes violent hydrolysis when exposed to water . This reaction is highly exothermic . It is highly corrosive and must, therefore, be kept away from metals .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

Phosphorus pentoxide supported on silica gel or alumina (P2O5/SiO2, P2O5/Al2O3) is used in many organic transformations as versatile solid catalysts. These catalysts are appreciated for being inexpensive, eco-friendly, highly reactive, easy to handle, and non-toxic. They are used in various organic transformations, affording the products in excellent yields and high selectivity (Eshghi & Hassankhani, 2012).

Mass Spectrometry Studies

This compound has been investigated using mass spectrometry over a temperature range from 60°C to 650°C. Studies focus on understanding the ionization efficiency curves and fractional yield of various ions, contributing to knowledge on the molecular structure of phosphorus oxides (HashizumeAkio et al., 1966).

Improvement of Lithium Metal Batteries

This compound has been investigated as an acid scavenger to remove acidic impurities in commercial lithium hexafluorophosphate carbonate electrolyte, enhancing the electrochemical properties of Li metal batteries. The detailed reaction mechanisms of P2O5 with the electrolyte and its impurities have been elucidated, contributing significantly to battery technology (Zhang et al., 2022).

Condensation Reagent in Synthesis

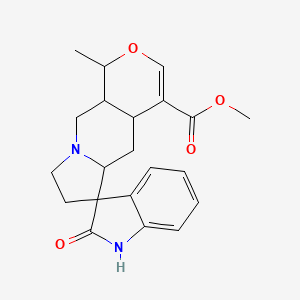

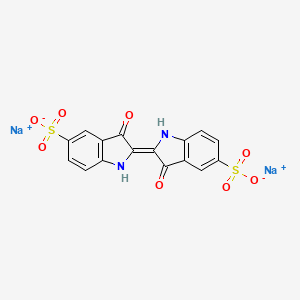

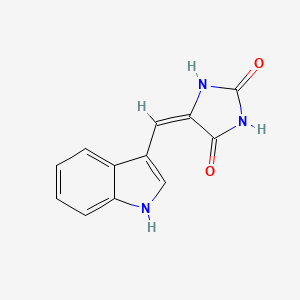

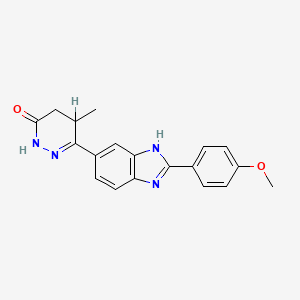

This compound reacts with anhydrous hexamethyldisiloxane (HMDSO) to form tetraphosphoric acid trimethylsilyl esters (PPSE). PPSE is used as a condensation reagent for the syntheses of various organic compounds like benzimidazoles, indoles, and isoquinoline derivatives. Its versatility and efficiency make it valuable in organic synthesis (Yamamoto & Watanabe, 1982).

Glass Formation and Properties

This compound is a good glass-forming oxide but is highly hygroscopic. It has been used in the formation of ultraphosphate glasses with some water content, significantly modifying the glass structure. Its application in this area is notable for its effect on the properties of the resulting glass materials (Stachel & Barz, 2007).

Dehydration Agent in Organic Chemistry

Commonly utilized for the dehydration of heterocyclic carboxamides to corresponding nitriles, this compound demonstrates its importance as a reagent offering mild reaction conditions and good yields. This application is critical in synthesizing various nitriles and their derivatives (Aquino et al., 1997).

Amide and Peptide Bond Formation

This compound, used with DMAP, is utilized for amide bond formation from carboxylic acids and amines. The method is attractive due to its ambient temperature operation, minimal formation of organic by-products, and excellent enantioselectivities. This has implications in pharmaceutical chemistry and peptide synthesis (Erapalapati et al., 2019).

Mecanismo De Acción

Target of Action

Phosphorus pentoxide (P4O10) is a potent dehydrating agent . Its primary targets are water molecules and compounds with hydroxyl groups. It is also used in organic synthesis reactions, such as the preparation of nitriles from primary amides .

Mode of Action

This compound interacts with its targets by removing water molecules. It undergoes violent hydrolysis when exposed to water, producing phosphoric acid . This reaction is highly exothermic . In organic synthesis, it can dehydrate primary amides to form nitriles .

Biochemical Pathways

Phosphorus, as an element, plays a crucial role in various physiological processes, including energy metabolism, nucleic acid synthesis, and membrane function . It is also a key component of ATP, which is crucial for efficient carbon fixation and energy conversion during the Calvin cycle .

Pharmacokinetics

It is known to be highly reactive and corrosive , suggesting that it would have a significant local effect at the site of contact but is unlikely to be distributed or metabolized in the body.

Result of Action

The primary result of this compound’s action is the removal of water molecules, leading to dehydration of the target substance . This can result in the conversion of certain compounds into other forms, such as the conversion of primary amides into nitriles . It’s important to note that due to its reactivity and corrosiveness, this compound can cause severe chemical burns .

Action Environment

This compound is stable under normal conditions of use . It reacts with water or moist air, forming a corrosive solution (phosphoric acid) . Therefore, the presence of water or humidity significantly influences its action. It should be kept away from combustible materials, bases, reducing agents, halogens, metal oxides, acids, peroxides, oxidizing materials, metals, and metal salts .

Análisis Bioquímico

Biochemical Properties

Phosphorus pentoxide plays a significant role in biochemical reactions, particularly as a drying agent. It has been used in the gas chromatographic analysis of metabolic products of microbial fermentation . In this context, this compound interacts with water molecules, effectively removing them from the solvent .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a drying agent. By removing water molecules, this compound can influence the concentration of solutes and thus potentially affect various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its strong affinity for water. It binds to water molecules, forming phosphoric acid and thereby reducing the water content in the solution .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to remove water more completely and at a faster rate than other drying agents like magnesium sulfate . This rapid and effective removal of water can influence the outcomes of biochemical reactions over time .

Transport and Distribution

This compound is not typically transported within cells or tissues. Instead, it is often used externally in laboratory settings to manipulate the conditions of biochemical reactions .

Subcellular Localization

As a drying agent used externally in laboratory settings, this compound does not have a specific subcellular localization .

Propiedades

InChI |

InChI=1S/O5P2/c1-6(2)5-7(3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEUIGNSBFLMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

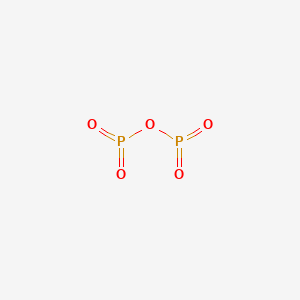

Canonical SMILES |

O=P(=O)OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2O5, O5P2 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphorus pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystals or powder; Deliquescent; [CHEMINFO], HYGROSCOPIC WHITE CRYSTALS OR POWDER. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN SULFURIC ACID; INSOL IN ACETONE & AMMONIA, Solubility in water: reaction | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.30, Relative density (water = 1): 2.4 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG AT 384 °C (SOLID) | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade (>98.0% pure): phosphorus trioxide, <0.3 wt %; arsenic, <50 ppm; iron, <2 ppm., Reagent grade (>98.0% pure): phosphorus trioxide, <0.02 wt %; heavy metals, <0.01 wt % Pb; insoluble matter, <0.02 wt %; ammonium, <0.01 wt %. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

/There are/ several crystalline & amorphous modifications; commercial form, hexagonal, White, orthogonal crystals, Exists in several forms but is often referred to by its empirical formula P2O5. Three crystalline polymorphs (H, O, O'), two distinct liquids,and several amorphous or glassy solids are recognized. The best-characterized form is the H (hexagonal) or alpha modification that consists of P4O10 molecules. | |

CAS RN |

1314-56-3, 72906-42-4 | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphorus pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

562 °C, The O and O' forms are orthorhombic crystals, consisting of sheets of interlocking rings. The O form has a melting point of 55-570 °C, triple point of 562 °C/58.3 kPa, specific gravity of 2.72 and heat of valorization of 152.4 kJ/mol P4O10. The O' form has a triple point of 580 °C/74.0 kPa, specific gravity of 2.89 and heat of valorization of 141.9 kJ/mol P4O10. The liquid (stable above 580 °C has a heat of vaporization of 78.3 kJ/mol P4O10., 340 °C | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8R,13S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B7765783.png)

![3,10-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B7765796.png)